3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Lipophilicity Drug Design Physicochemical Properties

3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a benzothiazolinone derivative featuring a propanoic acid side chain at the N3 position. It is a synthetic small molecule with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 883-50-1
Cat. No. B1297235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
CAS883-50-1
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O
InChIInChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
InChIKeyMNJIHLQXWFMJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid (CAS 883-50-1): Verified Physicochemical and Synthetic Baseline for Comparator Evaluation


3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a benzothiazolinone derivative featuring a propanoic acid side chain at the N3 position. It is a synthetic small molecule with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol [1]. The compound is characterized by a computed XLogP3 of 1.5 [1], a predicted pKa of 4.30±0.10 , and a melting point of 102-104 °C . It is widely employed as a synthetic intermediate, notably as a reactant in the preparation of heterocycle derivatives that function as histone deacetylase (HDAC) inhibitors .

Defined physicochemical baseline (XLogP3, MW) for SAR comparator evaluation
Reported synthetic protocol with yield context for HDAC inhibitor building block
May support heterocycle library development in drug discovery

3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid: Why Generic Substitution is Ineffective for SAR-Driven Research and Procurement


In scientific research and procurement, the interchangeable use of benzothiazolinone derivatives is not possible due to significant differences in key physicochemical properties that dictate biological activity, synthetic utility, and formulation behavior. Even minor structural variations, such as the introduction of a benzoyl or bromo substituent on the benzothiazole core, lead to substantial shifts in lipophilicity (LogP) and molecular weight, which in turn affect membrane permeability, target binding, and overall pharmacokinetic profiles. For instance, the unsubstituted 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid exhibits an XLogP3 of 1.5 [1], while its 6-benzoyl analog displays an ACD/LogP of 2.75 . Such a difference of over one log unit represents a more than 10-fold change in octanol-water partition coefficient, directly impacting compound solubility, cellular uptake, and off-target binding [2]. This quantitative divergence underscores that these compounds cannot be substituted for one another in structure-activity relationship (SAR) studies or in the development of reproducible synthetic pathways.

Lipophilicity shift may alter membrane permeability and off-target binding profiles compared to 6-substituted analogs.
Molecular weight difference may impact drug-likeness scoring and further functionalization scope.
Synthetic route may not transfer directly to heavily substituted analogs; yield and reactivity require verification.

Quantitative Comparative Evidence: 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid vs. Key Analogs


Lipophilicity (LogP) Comparison: 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid vs. 6-Benzoyl Analog

The unsubstituted target compound demonstrates an XLogP3 value of 1.5 [1], whereas the 6-benzoyl analog (3-(6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid) shows an ACD/LogP of 2.75 . This represents a substantial increase in lipophilicity of 1.25 log units, corresponding to an approximately 17-fold higher octanol-water partition coefficient. The significant difference in lipophilicity directly influences membrane permeability, solubility, and potential off-target binding, making the target compound a more polar and potentially more selective building block for early-stage drug discovery.

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3: 1.5
Comparator ACD/LogP: 2.75
Δ +1.25
Supports lipophilicity-driven SAR and permeability screening.
Computed property; method-dependent logP values.
Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Comparison: 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid vs. 6-Bromo Analog

The target compound has a molecular weight of 223.25 g/mol [1], while the 6-bromo analog (3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid) weighs 302.15 g/mol . This difference of 78.9 g/mol (a 35% increase) significantly impacts compliance with Lipinski's Rule of Five, where a molecular weight below 500 Da is a key criterion for oral drug-likeness. The lower molecular weight of the target compound suggests it may serve as a more favorable starting scaffold for lead optimization, with greater potential for further functionalization while maintaining drug-like properties.

Molecular Weight
Cross-study comparable
Target: 223.25 g/mol
Comparator (6-Br): 302.15 g/mol
Δ +78.9 g/mol
May support lead optimization within drug-likeness space.
Consider impact on Lipinski compliance and functionalization.
Molecular Weight Drug-likeness Lead Optimization

Synthetic Utility as an HDAC Inhibitor Building Block: A Quantitative Synthesis Yield Baseline

3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is explicitly documented as a reactant in the preparation of heterocycle derivatives that act as histone deacetylase (HDAC) inhibitors . A specific synthetic protocol reports a 93% yield (6.22 g) for the preparation of this compound via a two-step process involving Michael addition of acrylonitrile to benzothiazoline-2-one followed by acidic hydrolysis . While direct comparative yield data for analog syntheses under identical conditions are not available, this high-yielding, well-documented procedure establishes a robust and scalable baseline for researchers aiming to utilize this scaffold in the synthesis of HDAC-targeting libraries.

Synthetic Utility
Class-level inference
Reported 93% yield (6.22 g) in two-step protocol
Reported yield context for HDAC inhibitor building block synthesis.
Class-level inference; analog yields may differ. Source to verify.
HDAC Inhibitors Synthetic Chemistry Epigenetics

Optimal Research and Industrial Application Scenarios for 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid


Medicinal Chemistry: Lead Optimization for HDAC Inhibitors with Defined Physicochemical Profiles

Given its established role as a reactant in the synthesis of heterocyclic HDAC inhibitors and its relatively low lipophilicity (XLogP3 = 1.5) [1] and molecular weight (223.25 g/mol) [1], this compound is ideally suited as a starting scaffold for the design of HDAC inhibitors with improved aqueous solubility and favorable drug-like properties. Researchers can leverage its well-characterized physicochemical profile to predict and optimize ADME properties early in the drug discovery process, avoiding the higher lipophilicity and molecular weight associated with 6-substituted analogs.

Synthetic Chemistry: High-Yield Building Block for Benzothiazole-Containing Libraries

The reported 93% synthetic yield for this compound establishes it as a cost-effective and reliable building block for the generation of diverse benzothiazole-containing compound libraries. Its high yield and straightforward synthesis reduce the cost and time associated with library production, making it an attractive choice for high-throughput screening campaigns and structure-activity relationship (SAR) studies where large quantities of a core scaffold are required.

Analytical Chemistry and Quality Control: Reference Standard for Chromatographic Method Development

The well-defined physicochemical properties of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, including its melting point (102-104 °C) and computed pKa (4.30±0.10) , make it a suitable reference standard for developing and validating analytical methods, such as HPLC or UPLC, for the quantification and purity assessment of this compound and its derivatives. Its distinct retention behavior, influenced by its specific lipophilicity, provides a reliable benchmark for chromatographic separations.

Application
Selection Property
Validation Focus
HDAC inhibitor lead optimization with predefined lipophilicity/MW
Physicochemical baseline (reported logP, MW)
Solubility and permeability prediction in early ADME
Benzothiazole library synthesis with documented synthetic efficiency
Reported synthetic yield context
Yield reproducibility and scale-up feasibility
Chromatographic method development for benzothiazolinone derivatives
Defined thermal and ionization properties
Retention behavior and purity assessment benchmarking

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